1-(4-(2-(Cyclopropylmethoxy)-1-hydroxyethyl)phenoxy)-3-(isopropylamino)propan-2-ol
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Overview
Description
1-(4-(2-(Cyclopropylmethoxy)-1-hydroxyethyl)phenoxy)-3-(isopropylamino)propan-2-ol, also known as this compound, is a useful research compound. Its molecular formula is C18H29NO4 and its molecular weight is 323.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Mechanisms of Action and Applications
Lignin Model Compound Studies : Research on dimeric non-phenolic β-O-4-type lignin model compounds, similar in complexity to the mentioned compound, highlights the significance of the γ-hydroxymethyl group in the acidolysis mechanism, suggesting potential applications in understanding lignin breakdown and the development of new materials or biofuels (T. Yokoyama, 2015).
Sorption of Phenoxy Herbicides : Studies on the sorption of phenoxy herbicides to soil, organic matter, and minerals provide insights into environmental behavior and fate of similar compounds, crucial for assessing environmental impact and for designing compounds with desirable environmental profiles (D. Werner, J. Garratt, G. Pigott, 2012).
Polyphenolic Compound Activities : The extensive review of polyphenolic compounds, which share structural similarities with the mentioned compound, showcases their potential antidiabetic, antioxidant, and anti-inflammatory properties, suggesting avenues for pharmaceutical development and therapeutic applications (Tina Nie, G. Cooper, 2021).
Environmental Photochemistry of Phenolic Compounds : Mechanistic studies on the environmental photochemistry of phenolic compounds and their derivatives, such as photodegradation pathways, provide essential knowledge for predicting the environmental fate of similar compounds and designing environmentally benign substances (S. Rayne, K. Forest, K. Friesen, 2009).
Safety and Hazards
Properties
IUPAC Name |
1-[4-[2-(cyclopropylmethoxy)-1-hydroxyethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4/c1-13(2)19-9-16(20)11-23-17-7-5-15(6-8-17)18(21)12-22-10-14-3-4-14/h5-8,13-14,16,18-21H,3-4,9-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOYCLDFWYZWIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C(COCC2CC2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701007628 |
Source
|
Record name | 1-{4-[2-(Cyclopropylmethoxy)-1-hydroxyethyl]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701007628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87549-35-7 |
Source
|
Record name | alpha-Hydroxybetaxolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087549357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-{4-[2-(Cyclopropylmethoxy)-1-hydroxyethyl]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701007628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.